BMS-986020 - 1257213-50-5

BMS-986020

Catalog Number: EVT-263354
CAS Number: 1257213-50-5
Molecular Formula: C29H26N2O5
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).

BMS-986234

Compound Description: BMS-986234 is another lysophosphatidic acid receptor 1 (LPA1) antagonist that is structurally distinct from BMS-986020. [] Preclinical studies have shown that unlike BMS-986020, BMS-986234 did not inhibit bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3, at clinically relevant concentrations. [] This suggests that BMS-986234 may have a different safety profile compared to BMS-986020. []

Relevance: BMS-986234's structural difference to BMS-986020 results in a different pharmacological profile, particularly regarding hepatobiliary effects. While both are LPA1 antagonists, BMS-986234 does not exhibit the same off-target inhibition of bile acid transporters observed with BMS-986020. This makes it a potentially safer alternative for treating IPF and other fibrotic diseases. []

BMS-986278

Compound Description: BMS-986278 is a next-generation LPA1 antagonist that exhibits potent antagonistic activity against LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways. [] It has demonstrated efficacy in preclinical models of pulmonary fibrosis, showing a reduction in lung fibrosis markers. [] BMS-986278 also displays favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates. []

Relevance: As a next-generation LPA1 antagonist, BMS-986278 shares the same target as BMS-986020. It shows promise as a potential therapeutic for IPF and other fibrotic diseases due to its potent LPA1 antagonism, favorable pharmacokinetic profile, and preclinical efficacy. [] Further research is ongoing to determine its clinical efficacy and safety profile.

CHI

Compound Description: CHI is a novel compound identified as an LPA1 inverse agonist. [] Compared to standard LPA1 antagonists, CHI exhibits lower potency. []

Relevance: CHI's identification as an LPA1 inverse agonist makes it structurally and functionally related to BMS-986020. While both compounds target the LPA1 receptor, CHI's lower potency suggests potential differences in their pharmacological profiles and therapeutic potential. [] Further research is necessary to fully characterize CHI's properties and potential applications.

Synthesis Analysis

The synthesis of BMS-986020 has been accomplished through innovative methods, notably a palladium-catalyzed tandem borylation/Suzuki reaction. This method allows for the efficient construction of the compound on a multi-kilogram scale, making it suitable for further pharmacological studies and clinical trials . The synthesis involves several steps:

  1. Borylation: A palladium catalyst facilitates the introduction of boron groups into the precursor molecules.
  2. Suzuki Coupling: The boron-containing intermediates are then coupled with aryl halides to form the desired triazole structure.
  3. Purification: The final product is purified using standard organic synthesis techniques to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of BMS-986020 can be described as a triazole carboxylic acid derivative. Key structural features include:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Carboxylic Acid Group: Contributing to its acidic properties and potential interactions with biological targets.

Structural Data

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: Approximately 245.28 g/mol

This structure facilitates its binding to the lysophosphatidic acid receptor 1, inhibiting its activity and thus affecting downstream signaling pathways related to fibrosis and inflammation .

Chemical Reactions Analysis

BMS-986020 participates in several chemical reactions primarily associated with its interaction with biological receptors:

  1. Binding Reaction: The compound binds to lysophosphatidic acid receptor 1, preventing it from activating downstream signaling pathways.
  2. Inhibition Reaction: It inhibits the enzymatic activity related to collagen production and degradation, affecting extracellular matrix remodeling.

The compound's inhibitory effects have been quantitatively assessed through various assays measuring changes in collagen dynamics and cellular responses under stimulated conditions .

Mechanism of Action

BMS-986020 exerts its pharmacological effects primarily through antagonism of lysophosphatidic acid receptor 1. This mechanism involves:

  • Blocking LPA Signaling: By binding to the receptor, BMS-986020 prevents lysophosphatidic acid from activating the receptor, which is crucial in promoting fibroblast proliferation and collagen deposition.
  • Reducing Fibrosis Markers: Studies have shown that treatment with BMS-986020 leads to significant reductions in biomarkers associated with fibrosis, such as alpha-smooth muscle actin and various neoepitopes related to collagen degradation .

This mechanism highlights its potential utility in treating conditions characterized by excessive fibrotic response.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels, which is beneficial for formulation.
  • Thermal Stability: Maintains integrity under standard storage conditions.

Relevant data indicate that BMS-986020 has favorable characteristics for drug formulation, including stability and solubility profiles conducive to bioavailability .

Applications

BMS-986020 has shown promise in several scientific applications:

  1. Treatment of Idiopathic Pulmonary Fibrosis: Clinical trials have demonstrated its efficacy in reducing fibrotic progression in lung tissues.
  2. Neuroprotection Studies: Research indicates potential benefits in neuroprotective contexts, particularly following ischemic events .
  3. Biomarker Studies: Utilized in studies assessing extracellular matrix dynamics and related biomarkers, providing insights into fibrotic processes and therapeutic effects.

Properties

CAS Number

1257213-50-5

Product Name

BMS-986020

IUPAC Name

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1

InChI Key

GQBRZBHEPUQRPL-LJQANCHMSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BMS-986020; BMS986020; BMS 986020; AP-3152 free acid; AM152; AM 152; AM-152.

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.